molecular formula C16H15BrO3 B2997829 3-Bromo-5-methoxy-4-[(2-methylbenzyl)oxy]benzaldehyde CAS No. 351066-41-6

3-Bromo-5-methoxy-4-[(2-methylbenzyl)oxy]benzaldehyde

Cat. No.: B2997829
CAS No.: 351066-41-6
M. Wt: 335.197
InChI Key: RNJCWJUAYVSQIK-UHFFFAOYSA-N
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Description

3-Bromo-5-methoxy-4-[(2-methylbenzyl)oxy]benzaldehyde is an organic compound with a complex structure that includes a bromine atom, a methoxy group, and a benzyl ether moiety attached to a benzaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-methoxy-4-[(2-methylbenzyl)oxy]benzaldehyde typically involves multiple steps, starting from simpler aromatic compoundsThe reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) for bromination, and sodium hydride (NaH) or potassium carbonate (K2CO3) as bases for the etherification step .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-methoxy-4-[(2-methylbenzyl)oxy]benzaldehyde can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in an alkaline medium or CrO3 in an acidic medium.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA).

Major Products

    Oxidation: 3-Bromo-5-methoxy-4-[(2-methylbenzyl)oxy]benzoic acid.

    Reduction: 3-Bromo-5-methoxy-4-[(2-methylbenzyl)oxy]benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-5-methoxy-4-[(2-methylbenzyl)oxy]benzaldehyde is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for targeted synthesis and specialized applications in various fields of research and industry .

Properties

IUPAC Name

3-bromo-5-methoxy-4-[(2-methylphenyl)methoxy]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrO3/c1-11-5-3-4-6-13(11)10-20-16-14(17)7-12(9-18)8-15(16)19-2/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNJCWJUAYVSQIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1COC2=C(C=C(C=C2Br)C=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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